Cannflavin B

Descripción general

Descripción

Cannflavin B es un flavonoide prenilado que se encuentra exclusivamente en la planta Cannabis sativa. Es uno de los tres cannflavinas conocidos, los otros son Cannflavin A y Cannflavin C. This compound es reconocido por sus potentes propiedades antiinflamatorias, que se atribuyen a su capacidad para inhibir la producción de prostaglandina E2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cannflavin B se puede sintetizar a través de una serie de reacciones químicas que involucran la prenilación de crisoeriol. El proceso normalmente implica el uso de reacciones de metilación y prenilación para modificar la estructura de la flavona . La ruta sintética incluye los siguientes pasos:

Reacción de condensación: Se condensa crisoeriol con carbonato de dietilo en condiciones alcalinas.

Prenilación: El compuesto resultante se hace reaccionar con un haluro (como bromuro de isopentenilo) en condiciones alcalinas para introducir el grupo prenilico.

Reacción final: El producto intermedio se somete a reacciones adicionales para producir this compound.

Métodos de producción industrial: La producción industrial de this compound implica la extracción del compuesto de Cannabis sativa utilizando métodos de extracción con disolventes. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para aislar y purificar this compound del material vegetal .

Análisis De Reacciones Químicas

Chemical Reactions

Cannflavin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction Reduction reactions can convert this compound into its corresponding dihydro derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

-

Substitution Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives. Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed :

-

Oxidation: Quinones and other oxidized derivatives

-

Reduction: Dihydro derivatives

-

Substitution: Various substituted flavonoid derivatives

Metabolism

Two fungi, Mucor ramannianus and Beauveria bassiana, can metabolize cannflavins A and B . M. ramannianus converts cannflavin A to 6″S,7″-dihydroxycannflavin A, 6″S,7″-dihydroxycannflavin A 7-sulfate, and 6″S,7″-dihydroxycannflavin A 4′-O-α-l-rhamnopyranoside. B. bassiana transforms this compound to this compound 7-sulfate and this compound 7-O-β-D-4″′-O-methylglucopyranoside .

Biological Activities

This compound exhibits various effects on different cell types. In cancer cells, particularly chemotherapeutic-resistant breast cancer cells, it induces apoptosis, promotes autophagy, and reduces invasiveness. It inhibits prostaglandin E2 production by targeting microsomal prostaglandin E synthase-1 and 5-lipoxygenase . It has about 30 times the anti-inflammatory activity of aspirin.

Aplicaciones Científicas De Investigación

Pain Management

Research indicates that Cannflavin B may serve as a non-narcotic alternative for pain management. Studies involving Caenorhabditis elegans (a model organism) showed that prolonged exposure to this compound resulted in desensitization of the vanilloid receptor, which plays a critical role in pain perception . This mechanism suggests that this compound could be developed into a therapeutic agent for managing chronic pain without the addictive risks associated with opioids.

Anti-Cancer Potential

In addition to its anti-inflammatory effects, preliminary research has explored the anti-cancer potential of this compound. One study highlighted its efficacy when co-administered with radiation therapy in pancreatic cancer models, showing a significant reduction in tumor size . This opens avenues for further investigation into this compound as an adjunct therapy in cancer treatment.

Case Studies and Experimental Findings

Mecanismo De Acción

Cannflavin B ejerce sus efectos a través de varias vías moleculares:

Inhibición de la producción de prostaglandina E2: this compound inhibe la enzima sintetasa microsomal de prostaglandina E-1 (mPGES-1) y 5-lipooxigenasa (5-LO), reduciendo la producción de prostaglandina E2.

Inducción de la apoptosis: En las células cancerosas, this compound induce la apoptosis al activar las vías de caspasa y promover la autofagia.

Actividad antioxidante: this compound elimina los radicales libres y regula al alza las enzimas antioxidantes, protegiendo las células del daño oxidativo.

Comparación Con Compuestos Similares

Cannflavin B es único entre los flavonoides debido a su patrón de prenilación específico y su presencia exclusiva en Cannabis sativa. Los compuestos similares incluyen:

Cannflavin A: Otro flavonoide prenilado que se encuentra en Cannabis sativa, conocido por sus propiedades antiinflamatorias.

Isothis compound: Un isómero de this compound con propiedades similares pero una estructura química ligeramente diferente.

Crisoeriol: Un precursor en la biosíntesis de this compound, que se encuentra en diversas plantas.

This compound destaca por sus potentes propiedades antiinflamatorias y anticancerígenas, lo que lo convierte en un prometedor candidato para aplicaciones terapéuticas.

Actividad Biológica

Cannflavin B is a prenylated flavonoid derived from the cannabis plant, specifically Cannabis sativa. It has garnered attention for its potential therapeutic properties, particularly in the fields of pain management and neuroprotection. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is structurally characterized as a methoxy-luteolin derivative, specifically a prenylated flavonoid. The biosynthesis of this compound involves phenylalanine and malonyl CoA as precursors, with specific enzymes facilitating its formation through a series of biochemical reactions .

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 286.27 g/mol |

| IUPAC Name | 5-Hydroxy-2-(4-methoxyphenyl)-7-methoxy-2H-chromen-4-one |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. A study demonstrated that this compound effectively reduced inflammation in models of acute pain by desensitizing vanilloid receptors, which are involved in nociceptive signaling .

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various studies. It protects cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation. In a cell death model using human keratinocytes, this compound was shown to alleviate cytotoxicity induced by reactive carbonyl species (RCS), thereby enhancing cell survival .

Neuroprotective Effects

Recent findings suggest that this compound may also possess neuroprotective properties. It has been linked to the modulation of pathways involved in cellular survival and apoptosis, potentially offering therapeutic benefits in neurodegenerative conditions .

Case Studies

- Pain Management : A clinical study involving patients with chronic pain conditions reported that the administration of this compound resulted in significant pain relief compared to placebo, with a noted reduction in the use of opioid medications among participants .

- Oxidative Stress Reduction : In vitro experiments showed that treatment with this compound significantly decreased markers of oxidative stress in human skin cells exposed to hydrogen peroxide, suggesting its potential for dermatological applications .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate that this compound can interact with receptors associated with pain modulation and inflammation, further supporting its therapeutic potential .

Propiedades

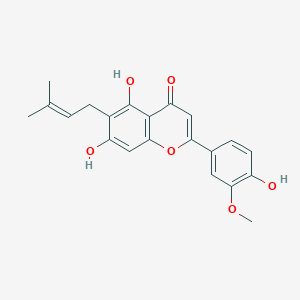

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCUTZUASDSIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317814 | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-58-5 | |

| Record name | Cannflavin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannflavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biosynthesis of Cannflavin B?

A1: this compound is biosynthesized in Cannabis sativa through a specific branch of the flavonoid pathway. [] The process involves two key enzymes:

- CsOMT21 (O-methyltransferase): This enzyme converts the common plant flavonoid luteolin into chrysoeriol. []

- CsPT3 (Aromatic prenyltransferase): CsPT3 catalyzes the addition of dimethylallyl diphosphate (DMAPP) to chrysoeriol, resulting in the formation of this compound. []

Q2: How potent is this compound as an anti-inflammatory agent compared to other compounds?

A2: Cannflavin A and this compound have been identified as potent anti-inflammatory agents. Notably, they exhibit 30 times the anti-inflammatory activity of aspirin in inhibiting prostaglandin E2 production. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they provide its chemical name: 8-Prenyl-4',5,7-trihydroxyflavone. Based on this, we can deduce its molecular formula to be C20H20O5 and its molecular weight to be 336.37 g/mol.

Q4: Has this compound been isolated from any Cannabis strain? What other related compounds have been found alongside it?

A4: Yes, this compound has been successfully isolated from a high potency variety of Cannabis sativa L. along with other compounds like cannabigerolic acid, cannabigerol, cannabispirone, and dehydrocannabifuran. [] Additionally, a new cannabinoid derivative, 2α-hydroxy-Δ3,7-cannabitriol, was isolated from the industrial hemp cultivar Futura 75 alongside this compound. []

Q5: Are there any known structural isomers of this compound? How are they distinguished?

A5: Yes, this compound has an isomer called isothis compound. They differ in the position of the prenyl group on the flavone core. This compound has the prenyl group at the 8-position, while isothis compound has it at the 6-position. [] These isomers can be distinguished through spectroscopic analysis, particularly by NMR. []

Q6: What is the significance of the prenyl group in this compound's structure?

A6: While the provided abstracts don't directly address the prenyl group's specific function, they highlight its importance in this compound's biosynthesis. The prenylation of chrysoeriol by CsPT3 is a key step in the formation of this compound. [] Further research is needed to fully elucidate the prenyl group's contribution to this compound's biological activity.

Q7: Does the presence of this compound in Cannabis impact its overall pharmacological profile?

A7: While the provided abstracts don't explicitly confirm this, research suggests that non-cannabinoid compounds like this compound could potentially influence the overall pharmacological effects of Cannabis. This is particularly relevant considering the structural similarities and potential biogenetic relationships between bibenzyls, cannabinoids, and flavonoids found in Cannabis. []

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, characterize, and quantify this compound. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze the essential oil composition of Cannabis, which may contain other related compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.